molecular formula C21H21ClN2O3S B12453127 3-chloro-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide

3-chloro-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide

Cat. No.: B12453127
M. Wt: 416.9 g/mol
InChI Key: YYPSYEWEWQLSSX-UHFFFAOYSA-N
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Description

3-chloro-N’-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including a chloro group, a phenoxyacetyl group, and a carbohydrazide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group can be attached through an acylation reaction using phenoxyacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced through a hydrazinolysis reaction using hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N’-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N’-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide: can be compared with other benzothiophene derivatives that have similar structural features but different functional groups.

Uniqueness

  • The presence of the phenoxyacetyl and carbohydrazide groups in 3-chloro-N’-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide imparts unique chemical and biological properties that distinguish it from other benzothiophene derivatives.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

3-chloro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C21H21ClN2O3S/c1-12(2)14-9-8-13(3)10-16(14)27-11-18(25)23-24-21(26)20-19(22)15-6-4-5-7-17(15)28-20/h4-10,12H,11H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

YYPSYEWEWQLSSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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